2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine
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Overview
Description
2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . One common method includes the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The reaction is carried out under reflux conditions in methanol, using sodium borohydride as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 and lysine-specific histone demethylase 1 . These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrazine: Exhibits antibacterial properties.
1,2,4-Triazolo[1,5-c]pyrimidine: Used in the synthesis of various biologically active compounds.
Uniqueness
2-Phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-amine is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-phenyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-9-6-7-16-11(13-9)14-10(15-16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBRGREMQIWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)C3=CC=CC=C3)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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